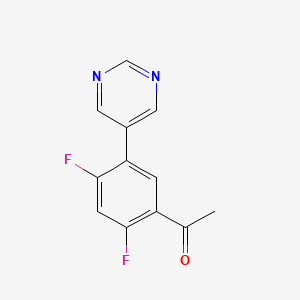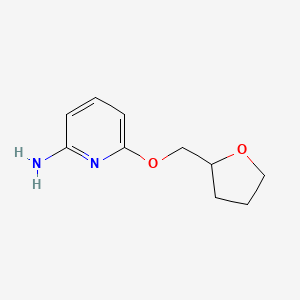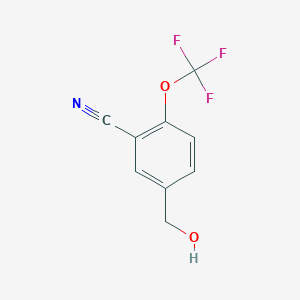
(3-Chloro-3-methoxypropyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-3-methoxypropyl)benzene: is an organic compound with the molecular formula C10H13ClO and a molecular weight of 184.663 g/mol . It is also known by other names such as 2-Chloroethyl α-methylbenzyl ether . This compound is characterized by a benzene ring substituted with a 3-chloro-3-methoxypropyl group, making it a derivative of benzene.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (3-Chloro-3-methoxypropyl)benzene can be achieved through various synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with 3-chloro-3-methoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: (3-Chloro-3-methoxypropyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination are used.
Major Products Formed:
Nucleophilic Substitution: Products include 3-methoxypropylbenzene derivatives with different substituents replacing the chlorine atom.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of this compound.
科学的研究の応用
Chemistry: (3-Chloro-3-methoxypropyl)benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other chemical products .
作用機序
The mechanism of action of (3-Chloro-3-methoxypropyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution . These reactions enable the compound to form various derivatives with different biological and chemical properties.
類似化合物との比較
特性
分子式 |
C10H13ClO |
|---|---|
分子量 |
184.66 g/mol |
IUPAC名 |
(3-chloro-3-methoxypropyl)benzene |
InChI |
InChI=1S/C10H13ClO/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChIキー |
RNTXUNFAVZAUOS-UHFFFAOYSA-N |
正規SMILES |
COC(CCC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)

![2,3,4,5-tetrahydro-1H-Pyrido[4,3-b]indole-1-carboxylic acid](/img/structure/B13885508.png)



![Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate](/img/structure/B13885522.png)




